1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole
Overview
Description
1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a tert-butyl group and a methyl group on the phenoxy ring, which is linked to the imidazole ring through an ethyl chain
Scientific Research Applications
1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-5-methylphenol, is reacted with an appropriate alkylating agent to form 2-(2-tert-butyl-5-methylphenoxy)ethyl bromide.
Imidazole Formation: The phenoxy intermediate is then reacted with imidazole in the presence of a base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Mechanism of Action
The mechanism of action of 1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-methylphenol: A precursor in the synthesis of the target compound.
2-(2-tert-Butyl-5-methylphenoxy)propanoic acid: Another compound with a similar phenoxy group.
5-tert-Butyl-2-methylphenol: A structurally related compound with similar chemical properties.
Uniqueness
1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole is unique due to the presence of both the imidazole ring and the tert-butyl-methylphenoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-5-6-14(16(2,3)4)15(11-13)19-10-9-18-8-7-17-12-18/h5-8,11-12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNHVLTBSUXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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